molecular formula C11H14BrFN2 B1286940 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE CAS No. 460094-97-7

1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE

Cat. No.: B1286940
CAS No.: 460094-97-7
M. Wt: 273.14 g/mol
InChI Key: YXTYIHVLFQRLDJ-UHFFFAOYSA-N
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Description

1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated piperazine derivatives.

Scientific Research Applications

1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-[(4-FLUOROPHENYL)METHYL]PIPERAZINE: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZINE: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    1-[(2-BROMO-4-METHYLPHENYL)METHYL]PIPERAZINE: Contains a methyl group instead of fluorine, affecting its electronic properties and reactivity.

Uniqueness: 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTYIHVLFQRLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602680
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460094-97-7
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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